N-benzyl-5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No.:
Cat. No.: VC18903197
Molecular Formula: C17H16ClN5O
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClN5O |
|---|---|
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | N-benzyl-5-(3-chloroanilino)-N-methyl-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H16ClN5O/c1-23(11-12-6-3-2-4-7-12)17(24)15-16(21-22-20-15)19-14-9-5-8-13(18)10-14/h2-10H,11H2,1H3,(H2,19,20,21,22) |
| Standard InChI Key | PBUVIWJCHJHYFO-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=CC=C1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Introduction
Structural Characteristics and Molecular Design
Molecular Architecture
The compound’s core structure features a 1,2,3-triazole ring substituted at the 4-position with a carboxamide group () and at the 5-position with a 3-chlorophenylamino group (-3) . The N-benzyl group () at the 1-position enhances lipophilicity, potentially improving membrane permeability . Key structural attributes include:
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Triazole Ring: Serves as a rigid planar scaffold for intermolecular interactions, such as hydrogen bonding and π-π stacking .
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3-Chlorophenylamino Group: The electron-withdrawing chlorine atom at the meta position influences electronic distribution, modulating binding affinity to biological targets .
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Methyl Carboxamide: The group contributes to solubility and hydrogen-bonding capacity, critical for target engagement .
Table 1: Structural Comparison with Related Triazole Derivatives
| Compound Name | Substituents | Key Structural Differences |
|---|---|---|
| N-Benzyl-5-((4-chlorophenyl)amino)-N-methyl analog | Chlorine at para position on phenyl ring | Altered electronic effects |
| N-Benzyl-5-((2-fluorophenyl)amino) analog | Fluorine at ortho position on phenyl ring | Steric hindrance and polarity changes |
| N-Ethyl-4-chlorophenyl derivative | Ethyl group instead of methyl on carboxamide | Enhanced lipophilicity |
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, to construct the triazole core . A representative pathway includes:
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Alkyne Preparation: Propargylation of benzylamine yields N-benzylpropagylamine.
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Azide Formation: 3-Chloroaniline is converted to the corresponding azide via diazotization.
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Cycloaddition: Cu(I)-catalyzed reaction between the alkyne and azide forms the 1,2,3-triazole ring .
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Carboxamide Functionalization: Methylamine is introduced via carbodiimide-mediated coupling.
Key Reaction Conditions
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Catalysts: Cu(I) salts (e.g., CuI, CuSO) with ascorbic acid as a reducing agent .
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Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
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Yield Optimization: Microwave-assisted synthesis reduces reaction time (e.g., 50°C, 4 h) .
Physicochemical Properties
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Solubility: Moderate solubility in DMSO (>10 mM) and methanol, limited in aqueous buffers .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions.
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pKa: Estimated pKa of 9.2 (amine) and 2.8 (carboxamide), suggesting ionization at physiological pH .
Biological Activities and Mechanisms
Table 2: Anticancer Activity Against Select Cell Lines
| Cell Line | IC (µM) | Mechanism of Action | Citation |
|---|---|---|---|
| MCF-7 (Breast) | 0.046 | Tubulin inhibition, G/M arrest | |
| HCT116 (Colon) | 0.43 | ROS induction, caspase activation | |
| HeLa (Cervical) | 1.2 | Microtubule destabilization |
Antimicrobial Activity
The 3-chlorophenyl moiety enhances membrane penetration, enabling broad-spectrum activity :
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Bacterial Targets: MIC of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Fungal Targets: IC of 4.5 µM against Candida albicans via ergosterol biosynthesis inhibition .
Enzyme Inhibition
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α-Glucosidase Inhibition: IC = 0.43 µM (competitive inhibition), relevant for diabetes management .
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HDAC Inhibition: Modulates histone deacetylation, inducing cancer cell differentiation .
Comparison with Related Compounds
Structural-Activity Relationships (SAR)
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Chlorine Position: Meta-substitution (3-chloro) enhances anticancer activity vs. para (4-chloro) analogs.
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N-Alkyl Groups: Methyl substitution optimizes solubility and target affinity compared to bulkier ethyl groups.
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Triazole Linkers: Rigid triazole cores improve pharmacokinetic profiles over flexible alkyl chains .
Future Perspectives
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